9'''-Methyl salvianolate B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

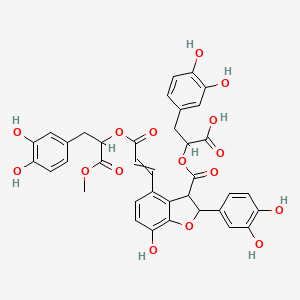

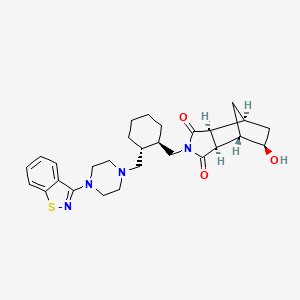

9’‘’-Methyl salvianolate B is an active constituent in the ethanol extract of Radix Salviae Miltiorrhizae . It is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents . It is derived from Salvia miltiorrhiza and can be used for cardiovascular and cerebrovascular diseases .

Synthesis Analysis

The synthesis of 9’‘’-Methyl salvianolate B involves various chromatographic techniques including silica gel, Sephadex LH-20, and reversed-phase HPLC . The resultant bromide is reacted with triphenyl phosphine in anhydrous MeCN at 80 °C .Molecular Structure Analysis

The molecular structure of 9’‘’-Methyl salvianolate B is analyzed using spectroscopic data . The molecular weight is 732.64 and the molecular formula is C37H32O16 .Chemical Reactions Analysis

The chemical reactions of 9’‘’-Methyl salvianolate B involve multiple cell signaling pathways . It inhibits tumor growth and metastasis .Physical And Chemical Properties Analysis

9’‘’-Methyl salvianolate B is a white crystalline powder . It is soluble in methanol, ethanol, DMSO, and other organic solvents .Applications De Recherche Scientifique

Pharmaceutical Research

“9’‘’-Methyl salvianolate B” is widely used in pharmaceutical research . It is a phenolic compound isolated from Salvia miltiorrhiza , which is known for its medicinal properties. The compound’s unique structure and properties make it a subject of interest in the development of new drugs and treatments.

Cosmetics Research

The compound is also used in cosmetics research . Its antioxidant properties can be beneficial in the development of skincare products. Antioxidants help to protect the skin from damage caused by free radicals, which can lead to premature aging and other skin issues.

Health Products Research

“9’‘’-Methyl salvianolate B” is used in the research and development of health products . These could include dietary supplements or natural health products that aim to boost overall health and wellbeing.

Antioxidant Properties

The compound has been found to have considerable antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Cardio-Protective Properties

Research has shown that “9’‘’-Methyl salvianolate B” has cardio-protective properties . This means it could potentially be used in the treatment or prevention of heart diseases.

Antiplatelet and Antithrombotic Activities

The compound has been found to have antiplatelet and antithrombotic activities . This suggests it could be used in the prevention or treatment of conditions related to blood clots.

Cancer Research

“9’‘’-Methyl salvianolate B” has been found to inhibit the transformation of normal epithelial cells into cancer cells . This suggests it could potentially be used in cancer prevention or treatment.

Inhibiting Tumor Migration and Invasion

Research has shown that the compound can reverse the paclitaxel resistance and inhibit tumor migration and invasion of human breast cancer . This suggests it could be used in the treatment of certain types of cancer.

Mécanisme D'action

Target of Action

It is a phenolic compound isolated from radix salvia miltiorrhizae , which is known for its various therapeutic effects.

Pharmacokinetics

It is known that the compound is soluble in dmso , which could potentially influence its bioavailability.

Action Environment

It is known that the compound should be stored at -80°c or -20°c, away from moisture and light , indicating that these environmental factors could potentially affect its stability.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-[(2S,3S)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carbonyl]oxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)51-30(45)11-6-19-4-10-24(41)34-31(19)32(33(53-34)20-5-9-23(40)27(44)16-20)37(49)52-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+/t28-,29-,32+,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYGJMZNCIGGFN-NQBFDTSGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B591246.png)

![(10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B591249.png)

![[(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B591250.png)

![[(13S,17R)-3-Ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]acetate](/img/structure/B591251.png)

![(4R)-4-[(5R,7R,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoicacid](/img/structure/B591253.png)